molecular formula C9H10N2O2 B1517250 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine CAS No. 1039833-44-7

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

Cat. No. B1517250
M. Wt: 178.19 g/mol
InChI Key: CYUVAXXVNMLOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is a constituent of several important natural products and has been used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .


Synthesis Analysis

The synthesis of furan derivatives has been a significant area of research in organic chemistry. One method involves the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Another approach involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of furan derivatives has been studied extensively. For example, the synthesis of the adenosine A2A antagonist ZM 241385, which exhibits a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold, has been reported .


Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives vary depending on the specific derivative. For example, Ethyl 3-(furan-2-yl)propionate has a refractive index of n20/D 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine might be involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For example, the synthesis of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles through a photochemical methodology demonstrates the importance of such compounds in creating fluorinated heterocyclic structures, which are valuable in various chemical industries due to their unique properties (Buscemi, Pace, Vivona, 2000).

Material Science Applications

In material science, the compound may contribute to the development of novel materials with specific properties. For instance, phenothiazine derivatives with furan as a conjugated linker showed a solar energy-to-electricity conversion efficiency improvement, highlighting the potential of furan derivatives in enhancing the performance of dye-sensitized solar cells (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, Kim, 2011).

Biological and Pharmaceutical Research

While direct applications in biological and pharmaceutical research for this specific compound might not be readily available, related compounds, such as those derived from furan, are studied for their biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have been investigated for their cytotoxicity against cancer cell lines, suggesting potential therapeutic applications of furan derivatives in cancer treatment (Phutdhawong, Inpang, Taechowisan, Phutdhawong, 2019).

Safety And Hazards

The safety and hazards associated with furan derivatives depend on the specific derivative. For example, Ethyl 3-(furan-2-yl)propionate has a flash point of 91 °C and is classified as a combustible liquid .

Future Directions

The future directions of research on furan derivatives are broad and promising. They have high therapeutic properties and have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The development of efficient methods for their preparation has been an important research area in organic chemistry .

properties

IUPAC Name

3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9-6-7(11-13-9)3-4-8-2-1-5-12-8/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVAXXVNMLOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

CAS RN

1039833-44-7
Record name 3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 2
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 4
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 5
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 6
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.